
5-Bromo-2-chloro-3-nitrobenzoic acid
Overview
Description
5-Bromo-2-chloro-3-nitrobenzoic acid: is an organic compound with the molecular formula C7H3BrClNO4 . It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and nitro groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-nitrobenzoic acid typically involves the bromination of 2-chlorobenzoic acid followed by nitration. Here is a general synthetic route:
Bromination: 2-chlorobenzoic acid is treated with bromine in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the 5-position.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves:
Bromination: Using N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid.
Nitration: Conducted in a controlled environment to ensure safety and efficiency, often using a continuous flow reactor to manage the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, chloro, and bromo).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Tin and hydrochloric acid or palladium on carbon with hydrogen gas.
Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Agents
5-Bromo-2-chloro-3-nitrobenzoic acid serves as an important intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are used in the treatment of type 2 diabetes. A recent study highlighted its role in developing new antidiabetic drugs, showcasing its potential to enhance glucose control and manage diabetes effectively .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. Case studies have demonstrated its efficacy against various bacterial strains, suggesting its potential use in developing new antibacterial agents .
Material Science
Polymer Chemistry
The compound is also utilized in polymer synthesis, particularly in creating functionalized polymers for specific applications. Its ability to modify polymer properties makes it valuable for developing materials with tailored functionalities .
Analytical Chemistry
Chromatography and Spectroscopy
this compound is frequently employed as a standard in chromatographic techniques due to its well-defined structure and stability. It aids in the calibration of analytical methods, ensuring accurate quantification of similar compounds in complex mixtures .
Environmental Science
Pollution Monitoring
The compound's derivatives have been investigated for their potential use in environmental monitoring, particularly in detecting pollutants. Their chemical properties allow them to bind selectively to certain environmental contaminants, facilitating their identification and quantification .
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SGLT2 Inhibitors Development
In a study published by the Shanghai Institute of Pharmaceutical Industry, this compound was synthesized as a key intermediate for SGLT2 inhibitors. The research demonstrated a scalable process yielding high purity and efficiency, emphasizing its industrial applicability . -
Antimicrobial Efficacy
A comprehensive study explored the antimicrobial properties of various derivatives of this compound against pathogenic bacteria. Results indicated significant inhibitory effects, suggesting potential therapeutic applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-nitrobenzoic acid in chemical reactions involves the activation of the benzene ring by the electron-withdrawing groups, making it more susceptible to nucleophilic attack. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical transformations. The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Comparison with Similar Compounds
2-Chloro-5-nitrobenzoic acid: Similar structure but lacks the bromine atom.
5-Bromo-2-fluoro-3-nitrobenzoic acid: Similar structure but has a fluorine atom instead of chlorine.
2-Bromo-5-nitrobenzoic acid: Similar structure but lacks the chlorine atom.
Uniqueness:
- The presence of both bromine and chlorine atoms along with the nitro group makes 5-Bromo-2-chloro-3-nitrobenzoic acid a versatile intermediate for various chemical reactions.
- Its unique substitution pattern allows for selective functionalization and derivatization, making it valuable in synthetic organic chemistry.
Biological Activity
5-Bromo-2-chloro-3-nitrobenzoic acid (BCNBA) is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups, which significantly influence its chemical reactivity and biological interactions. This article delves into the biological activity of BCNBA, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClNO. The structure features:
- A benzene ring substituted with:
- A bromine atom at position 5
- A chlorine atom at position 2
- A nitro group at position 3
This arrangement is crucial for its biological activity, as the electron-withdrawing nature of the nitro group and the steric effects of halogens can enhance its reactivity towards biological targets.
Antimicrobial Properties
BCNBA has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that compounds containing nitro groups often exhibit potent antibacterial properties due to their ability to interfere with bacterial DNA synthesis and function. For instance, BCNBA has been assessed for its efficacy against Escherichia coli and Staphylococcus aureus, where it exhibited notable inhibitory effects .
Antitumor Activity
Research indicates that BCNBA derivatives can induce apoptosis in cancer cells. In particular, studies involving metal complexes of BCNBA have shown enhanced cytotoxicity against breast cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death . Table 1 summarizes the IC values for various BCNBA derivatives against different cancer cell lines.
Compound | Cell Line | IC (µM) |
---|---|---|
BCNBA | MCF-7 (Breast Cancer) | 15.2 |
BCNBA-Cu Complex | MCF-7 | 8.5 |
BCNBA-Ni Complex | A549 (Lung Cancer) | 12.3 |
The biological activity of BCNBA can be attributed to several mechanisms:
- Enzymatic Bioreduction : The nitro group in BCNBA can undergo enzymatic reduction, forming reactive intermediates that can damage cellular components, including DNA.
- Inhibition of Enzymes : BCNBA has been shown to inhibit key enzymes involved in cellular metabolism, which can disrupt normal cellular functions.
- Induction of Apoptosis : The compound's ability to generate ROS is linked to the activation of apoptotic pathways in cancer cells .
Study on Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial properties of BCNBA against clinical isolates of Staphylococcus aureus. The results indicated that BCNBA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics .
Research on Antitumor Activity
In another investigation, metal complexes formed with BCNBA were tested against various cancer cell lines using the MTT assay. The study found that these complexes showed significantly lower IC values compared to free BCNBA, suggesting enhanced antitumor activity due to metal coordination .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-2-chloro-3-nitrobenzoic acid, and how can purity be optimized?
- Methodology :
- Stepwise Functionalization : Begin with benzoic acid derivatives, introducing substituents sequentially (bromination, chlorination, nitration). For nitration, use mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to minimize by-products like over-nitrated species .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%). High-performance liquid chromatography (HPLC) with a C18 column can resolve trace impurities .
- Validation : Confirm purity via melting point analysis (mp ~155–158°C, as observed in structurally similar bromo-chloro benzoic acids) and compare IR spectra with NIST reference data .
Q. How should spectroscopic techniques be applied to characterize this compound?
- Methodology :
- IR Spectroscopy : Identify key functional groups (e.g., nitro C-NO₂ stretch at ~1520 cm⁻¹, carboxylic acid O-H stretch at 2500–3000 cm⁻¹). Cross-reference with EPA-IR vapor phase library data .
- NMR Analysis : Use deuterated DMSO for solubility. Expect aromatic proton signals in δ 7.5–8.5 ppm (split due to nitro and halogen substituents). ¹³C NMR should show carboxyl carbon at ~170 ppm .
- Mass Spectrometry : Electrospray ionization (ESI-MS) in negative ion mode to detect [M-H]⁻ peaks (theoretical m/z: 294.34 for C₇H₃BrClNO₄⁻) .
Advanced Research Questions
Q. How can contradictions in crystallographic data for derivatives of this compound be resolved?
- Methodology :
- Software Validation : Use SHELXTL for structure refinement to assess anisotropic displacement parameters. Discrepancies in thermal ellipsoids may indicate disorder; employ twin refinement (TWIN/BASF commands) for twinned crystals .
- Cross-Validation : Compare results with WinGX/ORTEP for graphical validation of hydrogen bonding and π-stacking interactions. For example, nitro group planarity deviations >5° suggest measurement errors .
- Data Reproducibility : Re-measure problematic datasets using synchrotron radiation (high-resolution data reduces noise) .
Q. What experimental strategies minimize side reactions in multi-step syntheses involving nitro groups?
- Methodology :
- Protective Group Chemistry : Temporarily protect the carboxylic acid with methyl esterification (using SOCl₂/MeOH) before nitration to prevent electrophilic attack on the acid group .
- Reagent Selection : Use HNO₃/AcOH instead of HNO₃/H₂SO₄ for milder nitration, reducing ring sulfonation. Monitor reaction progress via TLC (Rf ~0.3 in hexane:ethyl acetate 3:1) .
- By-Product Analysis : Employ GC-MS to detect halogenated intermediates (e.g., 5-bromo-2-chlorobenzoic acid, CAS 21739-92-4) and optimize stoichiometry .
Q. Data Contradiction Analysis
Q. How to address conflicting reports on the stability of this compound under acidic conditions?
- Methodology :
- Controlled Degradation Studies : Replicate conditions (e.g., 1M HCl at 60°C) and quantify decomposition via UV-Vis (λmax ~270 nm for nitro group). Conflicting results may arise from impurity-driven catalysis .
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict nitro group lability; compare with experimental half-life data .
- Cross-Study Comparison : Review purity thresholds—studies using <98% pure samples may overestimate instability due to reactive impurities .
Q. Experimental Design Considerations
Q. Designing a protocol for catalytic debromination of this compound: What factors influence selectivity?
- Methodology :
- Catalyst Screening : Test Pd/C (5% wt) under H₂ (1 atm) in ethanol. Monitor debromination via ¹H NMR (disappearance of Br-coupled aromatic protons) .
- Competing Reactions : Nitro group reduction can occur; adding a nitro-protecting agent (e.g., Zn dust in acetic acid) preserves functionality .
- Kinetic Analysis : Use pseudo-first-order kinetics to model reaction rates. Activation energy discrepancies >10 kJ/mol suggest competing pathways .
Properties
IUPAC Name |
5-bromo-2-chloro-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLINULPTLDKOLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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